molecular formula C26H46O3 B1582365 3-Docos-1-enyloxolane-2,5-dione CAS No. 58598-42-8

3-Docos-1-enyloxolane-2,5-dione

Cat. No.: B1582365
CAS No.: 58598-42-8
M. Wt: 406.6 g/mol
InChI Key: WYSMQSIDRZXTBU-QURGRASLSA-N
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Description

3-Docos-1-enyloxolane-2,5-dione, also known as docosenylsuccinic anhydride, is a chemical compound with the molecular formula C26H46O3. It is an anhydride derivative of succinic acid, featuring a long aliphatic chain with a double bond and an oxolane ring. This compound is primarily used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Docos-1-enyloxolane-2,5-dione typically involves the reaction of docosenoic acid with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the anhydride bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors that can maintain the necessary temperature and pressure conditions. The reactants are continuously fed into the reactor, and the product is collected and purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Docos-1-enyloxolane-2,5-dione undergoes various chemical reactions, including:

    Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Hydrolysis: Dicosenoic acid and succinic acid.

    Esterification: Esters of docosenoic acid.

    Amidation: Amides of docosenoic acid.

Scientific Research Applications

3-Docos-1-enyloxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce long aliphatic chains into molecules.

    Biology: Studied for its potential role in modifying biological molecules and membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 3-Docos-1-enyloxolane-2,5-dione involves its ability to react with nucleophiles due to the presence of the anhydride group. This reactivity allows it to modify various molecules, including proteins and lipids, by forming covalent bonds. The long aliphatic chain provides hydrophobic interactions, making it useful in modifying membrane properties and enhancing the solubility of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

    Docosenoic acid: A fatty acid with a similar aliphatic chain but lacks the anhydride group.

    Succinic anhydride: A simpler anhydride without the long aliphatic chain.

    Oxolane derivatives: Compounds containing the oxolane ring but with different substituents.

Uniqueness

3-Docos-1-enyloxolane-2,5-dione is unique due to its combination of a long aliphatic chain, an anhydride group, and an oxolane ring. This combination imparts unique chemical properties, making it versatile for various applications in synthesis, research, and industry .

Properties

CAS No.

58598-42-8

Molecular Formula

C26H46O3

Molecular Weight

406.6 g/mol

IUPAC Name

3-[(E)-docos-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C26H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25(27)29-26(24)28/h21-22,24H,2-20,23H2,1H3/b22-21+

InChI Key

WYSMQSIDRZXTBU-QURGRASLSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Docos-1-enyloxolane-2,5-dione
Reactant of Route 2
3-Docos-1-enyloxolane-2,5-dione
Reactant of Route 3
3-Docos-1-enyloxolane-2,5-dione
Reactant of Route 4
3-Docos-1-enyloxolane-2,5-dione
Reactant of Route 5
3-Docos-1-enyloxolane-2,5-dione
Reactant of Route 6
3-Docos-1-enyloxolane-2,5-dione

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